1-Benzyl-5-(2-phenylethenyl)-1H-imidazole
CAS No.: 654653-15-3
Cat. No.: VC20276584
Molecular Formula: C18H16N2
Molecular Weight: 260.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 654653-15-3 |
|---|---|
| Molecular Formula | C18H16N2 |
| Molecular Weight | 260.3 g/mol |
| IUPAC Name | 1-benzyl-5-(2-phenylethenyl)imidazole |
| Standard InChI | InChI=1S/C18H16N2/c1-3-7-16(8-4-1)11-12-18-13-19-15-20(18)14-17-9-5-2-6-10-17/h1-13,15H,14H2 |
| Standard InChI Key | GHSFKMJBOMCLCP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=NC=C2C=CC3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
1-Benzyl-5-(2-phenylethenyl)-1H-imidazole (IUPAC name: 1-benzyl-5-[(E)-2-phenylethenyl]-1H-imidazole) is characterized by a planar, aromatic imidazole core. Key structural features include:
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A benzyl group (-CH2C6H5) at the N1 position, which enhances lipophilicity and membrane permeability.
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A styryl group (-CH=CH-C6H5) at the C5 position, introducing conjugation and potential for π-π interactions with biological targets .
The styryl moiety’s E-configuration is critical for maintaining planarity and optimizing binding affinity to target proteins . Computational studies on analogous compounds suggest that this substitution pattern enhances steric and electronic complementarity with hydrophobic enzyme pockets, particularly in metabolic regulators like TGR5 .
Synthesis and Structural Modification
Synthetic Routes
The synthesis of 1-benzyl-5-(2-phenylethenyl)-1H-imidazole can be inferred from methodologies applied to structurally related imidazole derivatives. A representative pathway involves:
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Core Formation: Condensation of glyoxal with ammonium acetate and benzylamine to form the imidazole ring .
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C5 Functionalization: Palladium-catalyzed cross-coupling (e.g., Heck reaction) to introduce the styryl group. For example, reacting 5-bromo-1-benzyl-1H-imidazole with styrene in the presence of Pd(OAc)2 and triethylamine yields the target compound .
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)2 | DMF | 110 | 78 | |
| Pd(PPh3)4 | Toluene | 100 | 65 | |
| NiCl2(dppf) | DMSO | 120 | 52 |
Structural Analogs and SAR Insights
Modifications to the benzyl or styryl groups significantly alter bioactivity:
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Benzyl Substituents: Electron-withdrawing groups (e.g., -Cl, -NO2) at the para position of the benzyl ring enhance metabolic stability but reduce TGR5 agonism .
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Styryl Geometry: The E-isomer shows 10-fold higher binding affinity to TGR5 compared to the Z-isomer .
Pharmacological Activities
TGR5 Agonism and Metabolic Regulation
The compound’s structural similarity to 1-benzyl-1H-imidazole-5-carboxamide derivatives suggests potential as a TGR5 agonist, a target for treating diabetes and obesity . Key findings from analogous compounds include:
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In Vitro Activation: EC50 values of 0.2–1.5 μM in cAMP assays using HEK293-TGR5 cells .
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Selectivity: >100-fold selectivity over FXR and other nuclear receptors .
Table 2: Pharmacokinetic Profile of Selected Imidazole Derivatives
| Compound | LogP | t1/2 (h) | Bioavailability (%) | Reference |
|---|---|---|---|---|
| 1-Benzyl-5-styryl-imidazole | 3.2 | 4.1 | 62 | |
| 1-(4-Cl-Benzyl)-5-styryl | 3.8 | 6.3 | 45 |
Antimicrobial and Anti-Inflammatory Activity
Benzimidazole analogs exhibit broad-spectrum antimicrobial activity (MIC: 2–16 μg/mL against S. aureus and E. coli) . While direct data for the title compound is lacking, the styryl group’s conjugated system may enhance membrane disruption in Gram-positive bacteria .
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